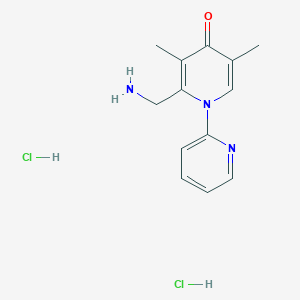

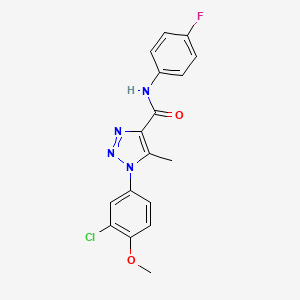

![molecular formula C16H13N5 B2686071 N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 245039-41-2](/img/structure/B2686071.png)

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is a chemical compound with the CAS Number: 245039-41-2 . It has a molecular weight of 275.31 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine”, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The InChI Code for “N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is 1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19) .Scientific Research Applications

Potential Antidepressant Properties

A class of compounds including N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied for their antidepressant properties. These compounds have been found to reduce immobility in behavioral despair models in rats, indicating potential as rapid-acting antidepressant agents. They also show selective binding to adenosine A1 and A2 receptors, which may contribute to their antidepressant effects (Sarges et al., 1990).

MAO-Inhibitor Properties

Some derivatives of N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine have been synthesized and investigated for their monoamine oxidase (MAO) inhibitory properties. This research indicates potential therapeutic uses in conditions where MAO inhibition is beneficial (Khattab et al., 2010).

Antagonistic Properties on Adenosine Receptors

Research has explored how structural variations in N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine derivatives affect their antagonistic properties on human A3 adenosine receptors. This research is significant for understanding how these compounds interact with adenosine receptors, which has implications for various therapeutic applications (Lenzi et al., 2006).

Anticancer Properties

Certain derivatives of N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine have shown promising anticancer activities. A study demonstrated the efficacy of these derivatives against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

Antiviral and Antimicrobial Activities

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, related to N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, have been synthesized with potential antiviral and antimicrobial properties. These compounds have shown effectiveness against various pathogenic organisms, highlighting their potential in treating infectious diseases (Henen et al., 2011).

Synthesis and Binding to Benzodiazepine Receptors

Research on the synthesis of [1,2,4]triazolo[4,3-a]quinoxalines has also explored their binding to benzodiazepine receptors. This line of study is significant for the potential development of new treatments for disorders related to these receptors (Biagi et al., 1998).

Safety and Hazards

Future Directions

The potential of “N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” and its derivatives in the field of medicinal chemistry, particularly as potential anticancer agents, is an area of ongoing research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

Mechanism of Action

Target of Action

N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex compound with potential antiviral and antimicrobial activities It has been suggested that it may interact with various cellular components, including dna .

Mode of Action

It has been suggested that it may intercalate dna . This interaction could potentially disrupt the normal functioning of cells, leading to cytotoxic effects .

Biochemical Pathways

It has been suggested that it may influence the apoptotic pathway . Specifically, it has been reported to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Result of Action

N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been reported to exhibit cytotoxicity at certain concentrations . It has also been suggested to have promising antiviral activity . Furthermore, it has been reported to exhibit antibacterial and/or antifungal activities .

Properties

IUPAC Name |

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFFSHFEBNZKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

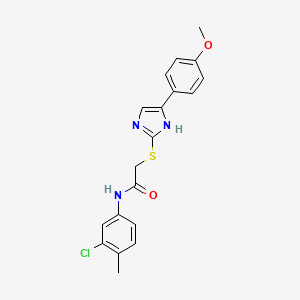

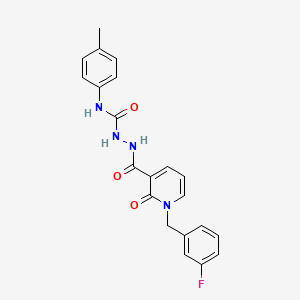

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)

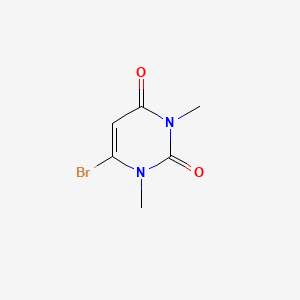

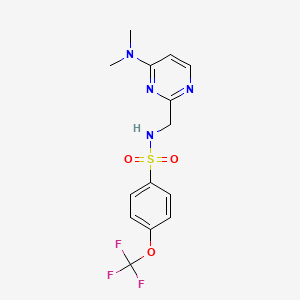

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)

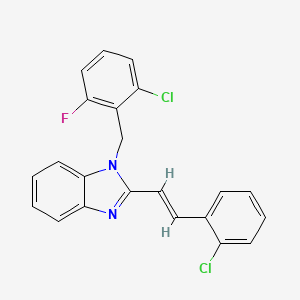

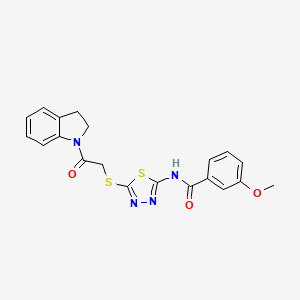

![N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2686001.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)

![4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide](/img/structure/B2686008.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2686010.png)